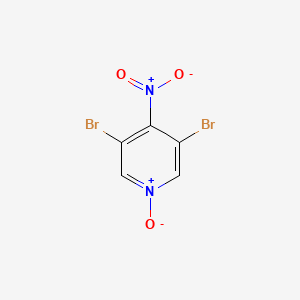

3,5-Dibromo-4-nitropyridine-n-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPIOSXHEAIODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382799 | |

| Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62516-09-0 | |

| Record name | Pyridine, 3,5-dibromo-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62516-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibromo-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,5-Dibromo-4-nitropyridine-N-oxide, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its reactivity, particularly in nucleophilic aromatic substitution reactions. Spectroscopic data for structural elucidation and its applications in the development of novel compounds are also discussed.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 62516-09-0 [1][2][3]. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 62516-09-0 | [1][2][3] |

| Molecular Formula | C5H2Br2N2O3 | [2] |

| Molecular Weight | 297.89 g/mol | [1] |

| MDL Number | MFCD00222275 | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with 3,5-dibromopyridine[1]. The general synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Oxidation of 3,5-Dibromopyridine

The initial step involves the N-oxidation of 3,5-dibromopyridine to form 3,5-dibromopyridine-N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic substitution[1].

Methodology:

A preparation method involves the following steps[4]:

-

A solution of 3,5-dibromopyridine is prepared by dissolving it in an organic solvent, such as trifluoroacetic acid, to create reaction liquid I[4].

-

A hydrogen peroxide solution of a specific concentration is prepared as reaction liquid II[4].

-

The two reaction liquids are allowed to react completely in a microreactor. The temperature of the microreactor is maintained between 40°C and 80°C, with a pressure of 0-2 MPa[4].

-

Following the reaction, the product is separated and purified to yield off-white crystals of 3,5-dibromopyridine-N-oxide[4].

Experimental Protocol: Nitration of 3,5-Dibromopyridine-N-oxide

The second step is the regioselective nitration of 3,5-dibromopyridine-N-oxide at the 4-position, which is directed by the N-oxide group[1].

Methodology:

-

3,5-Dibromopyridine-N-oxide is treated with a mixture of fuming nitric acid and sulfuric acid[5].

-

The reaction mixture is heated to facilitate the introduction of a nitro group at the 4-position, yielding this compound[5].

-

An alternative approach for similar compounds involves using potassium nitrate in a sulfuric acid solution as the nitrating agent. This method can reduce reaction time and prevent the formation of brown smoke, offering a more environmentally friendly process[6].

Reactivity and Reaction Mechanisms

The presence of the nitro group and the N-oxide functionality makes the pyridine ring in this compound electron-deficient. This electronic characteristic makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[1].

Nucleophilic Aromatic Substitution (SNAr)

Nucleophiles can attack the carbon atoms of the pyridine ring, leading to the displacement of either the nitro group at the C4 position or the bromine atoms at the C3 and C5 positions[1]. The strong electron-withdrawing nature of the nitro group makes the C4 position particularly electrophilic and a primary site for nucleophilic attack[1]. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate for creating diverse molecular scaffolds[1].

Caption: SNAr pathways for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound[1].

-

¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, with bromine atoms at the 3 and 5 positions, the protons at the 2 and 6 positions are chemically equivalent. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum. The combined electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality cause a significant deshielding of these protons, leading to a downfield chemical shift[1].

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show a set of distinct signals corresponding to the different carbon environments within the molecule[1].

Applications in Research and Development

This compound serves as a vital building block in the synthesis of a variety of heterocyclic compounds[1]. The pyridine scaffold is a common feature in numerous biologically active molecules and pharmaceutical agents[1]. The presence of bromine atoms and a nitro group provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs[1]. The N-oxide functionality itself can be critical for the biological activity of certain compounds, sometimes enhancing water solubility or modulating membrane permeability[1].

Safety Information

For research use only. Not intended for human or veterinary use[1]. As with all chemical reagents, appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

References

- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]

- 2. 62516-09-0|3,5-Dibromo-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 3. This compound | 62516-09-0 [amp.chemicalbook.com]

- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

In-Depth Technical Guide: 3,5-Dibromo-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-nitropyridine-N-oxide, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis, and explores its potential biological significance.

Core Data Presentation

All pertinent quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Weight | 297.89 g/mol [1] |

| Molecular Formula | C₅H₂Br₂N₂O₃ |

| CAS Number | 62516-09-0[1] |

| Appearance | Yellow crystalline solid |

| Purity | ≥98% |

Experimental Protocols

The synthesis of this compound is a two-step process commencing with the N-oxidation of 3,5-dibromopyridine, followed by a regioselective nitration.

Step 1: N-Oxidation of 3,5-Dibromopyridine

Objective: To synthesize the precursor, 3,5-dibromopyridine-N-oxide.

Methodology:

-

In a suitable reaction vessel, dissolve 3,5-dibromopyridine in an organic solvent such as trifluoroacetic acid.

-

Slowly add a hydrogen peroxide solution (e.g., 30%) to the reaction mixture while maintaining the temperature between 40°C and 80°C.

-

The reaction is conducted in a microreactor under a pressure of 0-2 MPa to ensure sufficient reaction between the two liquid phases.

-

Upon completion of the reaction, the mixture is cooled, and off-white crystals of 3,5-dibromopyridine-N-oxide are obtained through separation and purification.

Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

Objective: To synthesize the final product, this compound.

Methodology:

-

Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to fuming nitric acid, while cooling in an ice bath.

-

In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat the 3,5-dibromopyridine-N-oxide to approximately 60°C.

-

Slowly add the nitrating acid dropwise to the reaction flask. The temperature of the reaction mixture is then raised and maintained at 125-130°C for several hours.[2]

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The pH of the resulting solution is adjusted to 7-8 with a saturated sodium carbonate solution, leading to the precipitation of the crude product.

-

The yellow crystalline solid is collected by filtration and purified by recrystallization from a suitable solvent like acetone to yield this compound.[2]

Mandatory Visualizations

Synthetic Pathway of this compound

References

An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine-N-oxide: Chemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine-N-oxide is a highly functionalized heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its unique electronic properties, stemming from the presence of two bromine atoms, a nitro group, and an N-oxide moiety on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on the technical details relevant to researchers in chemistry and drug discovery.

Chemical Properties and Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted at the 3 and 5 positions with bromine atoms, at the 4 position with a nitro group, and an oxygen atom coordinated to the ring nitrogen. This arrangement of electron-withdrawing groups significantly influences the electron density of the pyridine ring, rendering it highly electrophilic.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂N₂O₃ | [1] |

| Molecular Weight | 297.89 g/mol | [1] |

| CAS Number | 62516-09-0 | [1] |

| Appearance | Yellow crystals or powder (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the chemical structure and data from related compounds, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, the two protons at the C2 and C6 positions are chemically equivalent. This would result in a single, sharp singlet in the downfield region of the spectrum, owing to the strong deshielding effects of the adjacent bromine atoms, the nitro group, and the N-oxide functionality.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The C4 carbon, bearing the nitro group, would be the most deshielded, appearing furthest downfield. The C2 and C6 carbons would also be significantly deshielded.[1]

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the N-O stretching vibration of the N-oxide group, as well as symmetric and asymmetric stretching vibrations of the C-NO₂ group.[1] The exact positions of these bands are sensitive to the electronic environment of the pyridine ring.

Synthesis

The primary synthetic route to this compound is a two-step process starting from 3,5-dibromopyridine.[1]

-

N-Oxidation: The first step involves the oxidation of the nitrogen atom of the 3,5-dibromopyridine ring to form 3,5-dibromopyridine-N-oxide.

-

Nitration: The second step is the regioselective nitration of 3,5-dibromopyridine-N-oxide at the 4-position. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.[1]

Experimental Protocols

Detailed, experimentally verified protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general procedure can be outlined based on established methods for the N-oxidation and nitration of pyridine derivatives.

Step 1: Synthesis of 3,5-Dibromopyridine-N-oxide (N-Oxidation)

-

Reactants: 3,5-dibromopyridine, an oxidizing agent (e.g., hydrogen peroxide in an organic acid like trifluoroacetic acid).

-

Procedure (General): 3,5-dibromopyridine is dissolved in an appropriate organic solvent (e.g., trifluoroacetic acid). Hydrogen peroxide is added portion-wise at a controlled temperature (e.g., 20-25 °C). The reaction mixture is then typically heated to drive the reaction to completion. After cooling, the product is isolated by neutralization and extraction.

-

Note: The reaction conditions, such as temperature, pressure, and reaction time, can be optimized for higher yields.

Step 2: Synthesis of this compound (Nitration)

-

Reactants: 3,5-dibromopyridine-N-oxide, a nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid).

-

Procedure (General): 3,5-Dibromopyridine-N-oxide is carefully added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is then heated to facilitate the nitration. After the reaction is complete, the mixture is poured onto ice, and the product is isolated by filtration and purified by recrystallization.

Reactivity

The key to the reactivity of this compound lies in the electron-deficient nature of the pyridine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Nucleophiles can attack the carbon atoms at positions 2, 4, and 6, leading to the displacement of the bromine atoms or the nitro group. The N-oxide functionality further activates the ring towards such reactions. This reactivity allows for the introduction of a variety of functional groups, making it a versatile precursor for the synthesis of diverse heterocyclic structures.[1]

Applications in Drug Development and Research

While specific biological activities for this compound have not been reported, the pyridine N-oxide scaffold is a common feature in many biologically active molecules.[1] The N-oxide group can influence a compound's pharmacokinetic properties, such as increasing water solubility or modulating membrane permeability.[1]

The presence of multiple reactive sites on this compound allows for the systematic modification of its structure, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).[1] For instance, the related compound 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor, a mechanism relevant to combating bacterial pathogenicity.[1] This suggests that derivatives of this compound could be investigated for a range of therapeutic applications.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its highly electrophilic nature, conferred by the combination of bromo, nitro, and N-oxide substituents, makes it an excellent substrate for nucleophilic aromatic substitution reactions. While a detailed experimental characterization of its physicochemical and spectroscopic properties is not currently available in the public literature, its synthetic utility is clear. Further research into the biological activities of this compound and its derivatives could open up new avenues in medicinal chemistry and drug development. Researchers are encouraged to perform detailed characterization of this compound to fill the existing data gaps and to explore its full potential as a synthetic building block.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 3,5-Dibromo-4-nitropyridine-N-oxide, a crucial intermediate in the development of various heterocyclic compounds for medicinal and organic chemistry.[1][2] The strategic placement of bromo, nitro, and N-oxide functionalities offers multiple reaction sites for further chemical modification, making it a valuable building block in drug discovery programs.[1]

Core Synthesis Pathway

The synthesis of this compound is predominantly achieved through a two-step process commencing with 3,5-dibromopyridine. The initial step involves the N-oxidation of the pyridine ring, which activates it for the subsequent regioselective electrophilic nitration at the 4-position.[1] The N-oxide group's directing influence is pivotal in achieving the desired 4-nitro substitution pattern with high regioselectivity.[1][3]

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section details the methodologies for the two key transformations in the synthesis pathway.

Step 1: N-Oxidation of 3,5-Dibromopyridine

The oxidation of 3,5-dibromopyridine to 3,5-dibromopyridine-N-oxide can be effectively carried out using hydrogen peroxide in an acidic medium. A patented method highlights the use of a microreactor for high efficiency and safety, though a conventional flask setup is also described.[4]

-

Reagents and Setup (Batch Process):

-

3,5-dibromopyridine (10g, 0.04 mol)

-

Trifluoroacetic acid (10 ml)

-

30% Hydrogen peroxide (11.95g, 0.11 mol)

-

Three-necked flask

-

-

Procedure:

-

Add 3,5-dibromopyridine (10g) to a 50ml three-necked flask, followed by the addition of trifluoroacetic acid (10ml).[4]

-

Heat the mixture to 50°C.[4]

-

Slowly add 30% hydrogen peroxide (11.95g) dropwise to the solution.[4]

-

After the addition is complete, increase the temperature to 70°C and maintain for 1 hour.[4]

-

Separation and Purification: Cool the reaction solution and add 20ml of ice-cold water while stirring for ten minutes.[4]

-

Filter the resulting precipitate to obtain an off-white solid.[4]

-

Wash the solid with 20ml of ice-cold water twice, or until the pH is neutral.[4]

-

Dry the solid to yield the 3,5-dibromopyridine-N-oxide compound.[4]

-

Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

The nitration of the intermediate is achieved using a strong nitrating mixture, typically fuming nitric acid and sulfuric acid. This reaction proceeds with high regioselectivity to yield the 4-nitro derivative.[1][3] The protocol described for the analogous 3-methyl-4-nitropyridine-1-oxide provides a relevant experimental framework.[5]

-

Reagents and Setup:

-

3,5-dibromopyridine-N-oxide

-

Concentrated Sulfuric acid (sp. gr. 1.84)

-

Fuming Nitric acid (sp. gr. 1.50)

-

Round-bottomed flask with a condenser

-

-

Procedure (Adapted from a similar synthesis):

-

Add 3,5-dibromopyridine-N-oxide to cold (0–5°C) concentrated sulfuric acid in a round-bottomed flask immersed in an ice-salt bath.[5]

-

Cool the resulting mixture and add fuming nitric acid in portions while maintaining a low temperature.[5]

-

Attach a condenser and slowly raise the temperature to 95–100°C.[5]

-

A vigorous reaction may commence, which should be controlled with an ice-water bath.[5]

-

After the initial vigorous reaction subsides, continue heating at 100–105°C for approximately 2 hours.[5]

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice.[5]

-

Neutralize the solution carefully with sodium carbonate in a fume hood to precipitate the crude product.[5]

-

Collect the yellow solid by suction filtration and wash thoroughly with water.[5]

-

The crude product can be further purified by extraction with a suitable solvent like chloroform, followed by recrystallization from acetone.[5]

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis steps, compiled from various sources.

| Step | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| 1. N-Oxidation | 3,5-Dibromopyridine | H₂O₂, Trifluoroacetic Acid | 70 | 1 h | 95 | 99.2 | [4] |

| 1. N-Oxidation | 3,5-Dibromopyridine | H₂O₂, Acetic Acid | 40 | - | 90.2 | 99.5 | [4] |

| 2. Nitration | 3,5-Dibromopyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 100-105 | 2 h | - | - | [3][5] |

Note: Specific yield for the nitration of 3,5-dibromopyridine-N-oxide was not detailed in the provided search results, but the reaction is described as yielding the 4-nitro derivative as the main product.[1]

Logical Workflow for Synthesis and Purification

The overall process from starting material to purified product follows a logical sequence of reaction, isolation, and purification.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide, a key intermediate in the development of novel pharmaceuticals and bioactive molecules. This document details the primary starting materials, experimental protocols, and the strategic importance of this compound in medicinal chemistry.

Introduction

This compound is a versatile synthetic intermediate valued for its role in the construction of complex heterocyclic scaffolds. The presence of two bromine atoms, a nitro group, and an N-oxide functionality provides multiple reaction sites for further chemical elaboration. This allows for the systematic modification of its structure to explore structure-activity relationships in drug discovery programs. The pyridine N-oxide moiety can enhance solubility and modulate the electronic properties of the molecule, often influencing its biological activity.

Synthetic Pathway Overview

The principal and most direct synthesis of this compound commences with 3,5-dibromopyridine. The synthetic strategy is a two-step process:

-

N-Oxidation: The pyridine nitrogen of 3,5-dibromopyridine is oxidized to form the corresponding N-oxide.

-

Nitration: The resulting 3,5-dibromopyridine-N-oxide undergoes regioselective nitration at the 4-position.

The N-oxide group in the intermediate is crucial as it activates the pyridine ring for electrophilic substitution and directs the incoming nitro group to the C-4 position.

Data Presentation: Synthesis of Intermediates and Final Product

The following tables summarize quantitative data for the key steps in the synthesis of this compound.

Table 1: N-Oxidation of 3,5-Dibromopyridine

| Oxidizing Agent | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 30% H₂O₂ | Trifluoroacetic Acid | 70 | 1 | 85 | 98.4 |

| 30% H₂O₂ | Acetic Acid | 40 | - | 90.2 | 99.5 |

| 30% H₂O₂ | Acetic Acid | 50 | - | 92.4 | 99.6 |

| 30% H₂O₂ | Acetic Acid | 80 | - | 94.1 | 99.0 |

Table 2: Nitration of 3,5-Disubstituted Pyridine-N-oxides

| Starting Material | Nitrating Agent | Co-reagent | Temperature | Product |

| 3,5-Dibromopyridine-N-oxide | Fuming HNO₃ | H₂SO₄ | Heating | This compound |

| 3,5-Lutidine-N-oxide | KNO₃ | H₂SO₄ | 60-65°C | 3,5-Dimethyl-4-nitropyridine-N-oxide |

| 3,5-Lutidine-N-oxide | HNO₃/Acetic Anhydride | - | 90°C | 3,5-Dimethyl-4-nitropyridine-N-oxide |

Experimental Protocols

Synthesis of 3,5-Dibromopyridine-N-oxide

Materials:

-

3,5-Dibromopyridine

-

Trifluoroacetic acid

-

30% Hydrogen peroxide

-

Ice-cold water

Procedure:

-

To a 50 mL three-necked flask, add 3,5-dibromopyridine (10 g, 0.04 mol) and trifluoroacetic acid (10 mL).

-

Heat the mixture to 50°C.

-

Slowly add 30% hydrogen peroxide (11.95 g, 0.11 mol) dropwise.

-

After the addition is complete, increase the temperature to 70°C and maintain for 1 hour.

-

Cool the reaction mixture and add 20 mL of ice-cold water.

-

Stir for ten minutes and collect the resulting off-white solid by filtration.

-

Wash the solid with two portions of 20 mL ice-cold water until the pH is neutral.

-

Dry the solid to obtain 3,5-dibromopyridine-N-oxide.

Synthesis of this compound

Materials:

-

3,5-Dibromopyridine-N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Cool the nitrating mixture in an ice bath.

-

Slowly add 3,5-dibromopyridine-N-oxide to the cooled nitrating mixture while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture. The exact temperature and time will need to be optimized, but a starting point is heating to 90-100°C for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Utility as a Synthetic Intermediate

This compound is a valuable precursor for a variety of substituted pyridines. The nitro group and bromine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.

Relevance in Drug Discovery: A Conceptual Signaling Pathway

While this compound is an intermediate, related pyridine-N-oxides have shown biological activity. For instance, 4-nitropyridine-N-oxide acts as a quorum sensing inhibitor in bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. The following diagram illustrates a simplified conceptual pathway of how a pyridine-N-oxide derivative could interfere with this process.

This guide highlights the fundamental aspects of synthesizing this compound, providing a solid foundation for researchers in organic synthesis and medicinal chemistry. The detailed protocols and synthetic strategies outlined herein are intended to facilitate the production and further exploration of this valuable chemical entity in the pursuit of novel therapeutic agents.

A Comprehensive Technical Guide to 3,5-Dibromo-4-nitropyridine-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine-1-oxide is a highly functionalized heterocyclic compound that serves as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its pyridine scaffold is a common feature in numerous biologically active molecules and pharmaceutical agents.[1] The strategic placement of two bromine atoms, a nitro group, and an N-oxide moiety provides multiple reactive sites for chemical modification, making it a versatile building block for creating diverse molecular architectures.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, tailored for professionals in chemical and pharmaceutical research.

IUPAC Name and Chemical Identity

The formal IUPAC name for the compound is 3,5-Dibromo-4-nitropyridine 1-oxide .[2] It is also referred to as 3,5-Dibromo-4-nitropyridine-N-oxide.

Physicochemical and Spectroscopic Data

The key identifiers and properties of 3,5-Dibromo-4-nitropyridine-1-oxide are summarized below.

| Property | Value | Reference |

| CAS Number | 62516-09-0 | [1][3] |

| Molecular Weight | 297.89 g/mol | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₃ | |

| InChI Key | MNPIOSXHEAIODW-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, with two bromine atoms at the C3 and C5 positions, the protons at the C2 and C6 positions are chemically equivalent.[1] This equivalence is expected to result in a single, sharp singlet in the ¹H NMR spectrum. The strong electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality significantly deshield these protons, leading to a characteristic downfield chemical shift.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals corresponding to the different carbon environments within the molecule.[1]

Synthesis and Experimental Protocols

The synthesis of 3,5-Dibromo-4-nitropyridine-1-oxide is typically achieved through a two-step process starting from 3,5-dibromopyridine.[1]

Step 1: N-Oxidation of 3,5-Dibromopyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form 3,5-dibromopyridine-N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution.[1]

Experimental Protocol: A patented method for this N-oxidation utilizes a microreactor for improved control and yield.[4]

-

Prepare "Reaction Liquid I" by dissolving 3,5-dibromopyridine (1.27 mol) in trifluoroacetic acid (300 ml).[4]

-

Prepare "Reaction Liquid II" consisting of a 30% hydrogen peroxide solution.[4]

-

Pump both reaction liquids into a microreactor, maintaining the temperature between 40°C and 80°C and the pressure between 0-2 MPa.[4]

-

The product, 3,5-dibromopyridine-N-oxide, is obtained as off-white crystals following separation and purification.[4]

References

A Technical Guide to the Regioselective Nitration of 3,5-Dibromopyridine-N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regioselective nitration of 3,5-dibromopyridine-N-oxide, a key transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document details the synthetic pathway, experimental protocols, and mechanistic considerations, presenting quantitative data in a structured format for ease of comparison.

Introduction

Substituted pyridine-N-oxides are pivotal intermediates in organic synthesis, offering unique reactivity patterns compared to their parent pyridine counterparts. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The regioselective introduction of a nitro group onto the 3,5-dibromopyridine-N-oxide scaffold yields 3,5-dibromo-4-nitropyridine-N-oxide, a versatile building block for further chemical modifications. The presence of the nitro group, a strong electron-withdrawing group, facilitates subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the N-oxidation of 3,5-dibromopyridine, followed by the regioselective nitration of the resulting N-oxide.

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Dibromo-4-nitropyridine-n-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-nitropyridine-n-oxide. Due to the absence of publicly available experimental spectra, this document focuses on the predicted spectral characteristics, supported by data from analogous compounds. It also outlines a comprehensive experimental protocol for acquiring the spectrum and illustrates the compound's synthesis pathway, offering crucial information for researchers in organic synthesis and medicinal chemistry.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound possesses a C₂ axis of symmetry, rendering the protons at the 2 and 6 positions chemically equivalent. Consequently, a simple ¹H NMR spectrum is anticipated, characterized by a single resonance.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | H-2, H-6 | Downfield | Singlet |

Note: The exact chemical shift is dependent on the solvent and experimental conditions. The term "Downfield" indicates a chemical shift greater than that of benzene (7.34 ppm), which is expected due to the electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The spectrometer should be properly tuned and shimmed to the deuterated solvent to optimize magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be utilized.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 12-16 ppm is recommended to ensure all signals are captured.

-

Number of Scans: A minimum of 16 scans should be acquired to achieve a satisfactory signal-to-noise ratio. This can be increased for more dilute samples.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds should be set to allow for full relaxation of the protons between scans.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

-

Integrate the signal to determine the relative number of protons.

-

Analyze the multiplicity of the signal (a singlet is expected).

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process commencing from 3,5-dibromopyridine. The initial step is the N-oxidation of the pyridine ring, which is then followed by a regioselective nitration at the 4-position[1]. The N-oxide group plays a crucial role in directing the nitration to the desired position[1].

References

In-Depth Technical Guide: 13C NMR of 3,5-Dibromo-4-nitropyridine-n-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Dibromo-4-nitropyridine-n-oxide. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, making a thorough understanding of its structural characterization essential for researchers in organic synthesis and medicinal chemistry.[1]

Predicted 13C NMR Spectral Data

Due to the symmetrical nature of this compound, the 13C NMR spectrum is expected to exhibit three distinct signals corresponding to the different carbon environments in the pyridine ring.[1] The electron-withdrawing effects of the two bromine atoms, the nitro group, and the N-oxide functionality all contribute to a significant deshielding of the carbon atoms, resulting in downfield chemical shifts.[1]

The predicted chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects in related pyridine N-oxide compounds. The presence of the N-oxide group generally causes a downfield shift for the neighboring carbon atoms.[1] The nitro group at the C-4 position is expected to cause a significant downfield shift for the ipso-carbon.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale |

| C-2, C-6 | Downfield | Doublet | Equivalent carbons adjacent to the N-oxide and a bromine atom. |

| C-3, C-5 | Mid-field | Singlet | Equivalent carbons directly bonded to bromine, influenced by the heavy atom effect. |

| C-4 | Significantly Downfield | Singlet | Carbon bearing the strongly electron-withdrawing nitro group.[1] |

Experimental Protocol: 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may influence the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Program: A 30° or 45° pulse angle is typically used to allow for faster relaxation and a higher number of scans in a given time.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic carbons (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Integrate the signals (note: integration in 13C NMR is not always quantitative under standard conditions).

Visualizations

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shift Regions

Caption: Relative predicted 13C NMR chemical shift regions.

References

Stability and Storage of 3,5-Dibromo-4-nitropyridine-n-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dibromo-4-nitropyridine-n-oxide. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific stability studies on this compound, this guide synthesizes information from safety data sheets of structurally related compounds and pertinent chemical literature.

Core Stability Profile

This compound is a complex heterocyclic compound whose stability is influenced by environmental factors such as moisture, light, and temperature, as well as its inherent chemical reactivity. While specific quantitative degradation kinetics for this molecule are not extensively documented in publicly available literature, a qualitative understanding of its stability can be inferred from its structural motifs and data on analogous compounds.

The pyridine-n-oxide moiety, coupled with the presence of electron-withdrawing nitro and bromo groups, renders the molecule susceptible to certain degradation pathways. It is generally considered stable under recommended storage conditions.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation/Information | Rationale |

| Storage Temperature | 2-8°C | To minimize the rate of potential thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The compound may be sensitive to air and moisture. |

| Light Exposure | Protect from light. | Research indicates that this compound is a phototropic substance, suggesting potential for light-induced degradation or physical changes.[1] |

| Moisture | Keep in a dry place. The compound is likely hygroscopic. | Pyridine-n-oxide derivatives are often hygroscopic, and moisture can facilitate hydrolytic decomposition. |

| Container | Keep container tightly closed. | To prevent exposure to moisture and atmospheric contaminants. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To avoid chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the available literature, potential degradation pathways can be postulated based on its chemical structure. The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity suggests that nucleophiles, including water, could potentially displace the bromo or nitro groups, especially under non-ideal storage conditions (e.g., presence of moisture, basic or acidic impurities).

Thermal decomposition may lead to the release of hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Experimental Protocols: Assessing Compound Stability

To rigorously determine the stability of this compound, a series of controlled experiments should be conducted. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Thermal Stability Assessment

-

Objective: To evaluate the impact of temperature on the purity of the compound over time.

-

Methodology:

-

Aliquot samples of this compound into several vials.

-

Store the vials at a range of temperatures (e.g., 2-8°C, ambient temperature, 40°C).

-

At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each temperature condition.

-

Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Compare the purity of the stored samples to a reference standard stored at -20°C.

-

Quantify any significant degradation products that appear.

-

Protocol 2: Photostability Assessment

-

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

-

Methodology:

-

Prepare two sets of samples of the compound.

-

Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified light intensity, such as that described in ICH Q1B guidelines).

-

Wrap the second set of samples in aluminum foil to serve as dark controls and store them under the same temperature and humidity conditions.

-

After a defined period of exposure, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess for any degradation.

-

Protocol 3: Hydrolytic Stability Assessment

-

Objective: To evaluate the stability of the compound in the presence of water.

-

Methodology:

-

Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Store these solutions at a controlled temperature.

-

At various time intervals, take aliquots from each solution and analyze by HPLC to determine the concentration of the parent compound and the formation of any hydrolysis products.

-

Visualization of Stability Factors

The following diagram illustrates the key factors that can impact the stability of this compound and the recommended measures to ensure its integrity.

Caption: Factors influencing the stability of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-nitropyridine-N-oxide is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds for medicinal chemistry. Its highly functionalized pyridine ring allows for diverse chemical modifications through nucleophilic aromatic substitution. However, the presence of nitro and bromo groups, along with the N-oxide functionality, necessitates a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of the available safety data, handling protocols, and disposal considerations for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 62516-09-0 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₃ | |

| Molecular Weight | 297.89 g/mol | [1] |

| Appearance | Yellow solid (inferred) | [2] |

| Melting Point | 151.0-157.0 °C (for 3-Bromo-4-nitropyridine N-oxide) | [2] |

| Solubility | Sparingly soluble in water (inferred for 4-Nitropyridine N-oxide) | [3] |

Hazard Identification and Safety Precautions

A specific Material Safety Data Sheet (MSDS) for this compound is not currently available. Therefore, a conservative approach to handling is imperative, drawing on data from analogous compounds such as 4-Nitropyridine N-oxide.[3][4][5]

Potential Hazards:

-

Irritation: Expected to cause skin and serious eye irritation.[4] May also cause respiratory irritation.[4]

-

Sensitization: Possible risk of dermal sensitization.

-

Long-term Effects: The toxicological properties have not been fully investigated.[4] Some aromatic N-oxides are considered alerting for mutagenicity.

Recommended Safety Precautions:

| Precaution Category | Specific Recommendations |

| Engineering Controls | • Work in a well-ventilated chemical fume hood. • Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | • Eye/Face Protection: Chemical safety goggles and/or a face shield. • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup. |

| Hygiene Practices | • Avoid inhalation of dust. • Avoid contact with skin and eyes. • Do not eat, drink, or smoke in the laboratory. • Wash hands thoroughly after handling. |

First Aid Measures

In the event of exposure, follow these first aid guidelines, based on data for similar compounds.[4]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |

Experimental Protocols

The primary utility of this compound is as a precursor in nucleophilic aromatic substitution reactions. Below are generalized protocols for its synthesis and a typical subsequent reaction.

Synthesis of this compound

The synthesis is a two-step process starting from 3,5-dibromopyridine.[1]

Step 1: N-Oxidation of 3,5-Dibromopyridine

Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

-

Reagents: 3,5-Dibromopyridine-N-oxide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Carefully add 3,5-Dibromopyridine-N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a controlled temperature with an ice bath.

-

After the addition is complete, the reaction mixture is typically heated to facilitate the nitration.

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and may be purified by recrystallization.

-

Caption: Synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.

-

Reagents: this compound, amine nucleophile, a suitable solvent (e.g., ethanol, DMF), and potentially a base (e.g., triethylamine, potassium carbonate).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the amine nucleophile to the solution. If the amine is used as a salt, a base is required to liberate the free amine.

-

The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is worked up. This may involve removing the solvent under reduced pressure, followed by extraction and purification of the product by column chromatography or recrystallization.

-

Caption: General workflow for SNAr reactions.

Reactivity and Incompatibilities

-

Reactivity: The pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group, the bromine atoms, and the N-oxide functionality.[1] Nucleophiles can displace the bromine atoms or the nitro group.

-

Incompatible Materials: Based on data for related compounds, avoid strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Storage and Disposal

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Protect from moisture.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

As a brominated and nitrated aromatic compound, it should be treated as hazardous waste.

-

Do not dispose of down the drain or in regular trash.

Caption: Logical workflow for safe handling and disposal.

Biological Activity Context

While there is no specific data on the biological activity of this compound, the broader class of pyridine N-oxides has garnered interest in medicinal chemistry. For instance, 4-Nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1][7] Quorum sensing is a cell-to-cell communication process in bacteria that is crucial for their pathogenicity. The N-oxide functionality can also increase water solubility and modulate membrane permeability, which are desirable properties in drug candidates.[1] The reactivity of this compound makes it a key building block for creating libraries of substituted pyridines for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a reactive and versatile chemical intermediate. Due to the lack of specific safety data, a cautious and informed approach to its handling is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. By following the guidelines outlined in this technical guide, the risks associated with the use of this compound can be effectively managed, allowing for its continued application in the advancement of chemical synthesis and drug discovery.

References

- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]

- 2. 3-Bromo-4-nitropyridine N-oxide, 98+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

Electron Density Distribution in 3,5-Dibromo-4-nitropyridine-n-oxide: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-4-nitropyridine-n-oxide is a highly functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.[1] Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: two bromine atoms susceptible to nucleophilic substitution and a nitro group, all on an electron-deficient pyridine-N-oxide core.[1] The arrangement and nature of these substituents create a unique electron density distribution that governs the molecule's reactivity, intermolecular interactions, and potential biological activity. Understanding this distribution is crucial for predicting its chemical behavior and for the rational design of novel derivatives with desired properties.

This technical guide summarizes the expected electronic characteristics of this compound, details the experimental and computational methods used to study such molecules, and provides a framework for future research on this specific compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dibromopyridine. The first step involves the N-oxidation of the pyridine ring, which activates the molecule for the subsequent regioselective nitration at the 4-position.[1]

Figure 1: Synthetic route to this compound.

Expected Electron Density Distribution

The electron density distribution in this compound is significantly influenced by the interplay of the inductive and resonance effects of its substituents.

-

Pyridine-N-oxide Core: The N-oxide group is a strong electron-donating group through resonance but also possesses an inductive electron-withdrawing effect. This duality influences the reactivity of the pyridine ring.

-

Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group, both by induction and resonance. This effect significantly reduces the electron density on the pyridine ring, particularly at the ortho (3 and 5) and para (4) positions relative to the nitrogen atom.

-

Bromo Substituents: The bromine atoms at the 3 and 5 positions are electronegative and exert an inductive electron-withdrawing effect. They also have lone pairs that can participate in resonance, though this effect is generally weaker than their inductive pull in this context.

This combination of substituents is expected to render the pyridine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the bromine atoms can act as leaving groups.[1]

Experimental and Computational Methodologies

While specific data for this compound is unavailable, the following techniques are standard for characterizing the electron density distribution of similar molecules.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and for mapping the electron density in the solid state. This technique would provide accurate bond lengths and angles, which are direct reflections of the bonding electron distribution.

Illustrative Experimental Protocol (Hypothetical for this compound):

-

Crystallization: Crystals of this compound would be grown, likely from a suitable solvent mixture by slow evaporation.

-

Data Collection: A suitable crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular properties.

Illustrative Computational Protocol (Hypothetical for this compound):

-

Model Building: The structure of this compound would be built in a molecular modeling program.

-

Geometry Optimization: The geometry of the molecule would be optimized to find the lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

-

Property Calculation: Following optimization, various electronic properties would be calculated, including:

-

Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze donor-acceptor interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of chemical bonds based on the topology of the electron density.

-

Hypothetical Molecular Structure and Data

The following diagram illustrates the molecular structure of this compound.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3,5-Dibromo-4-nitropyridine-n-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-nitropyridine-n-oxide is a highly reactive and versatile building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring, accentuated by the presence of two bromine atoms, a nitro group, and an N-oxide functionality, renders it susceptible to nucleophilic aromatic substitution (SNAr). This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution reactions on this substrate, summarizing its reactivity, potential applications in drug discovery, and experimental procedures.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the pyridine ring is therefore of significant interest in medicinal chemistry. This compound serves as a key intermediate, offering multiple sites for chemical modification. The nitro group at the 4-position and the bromine atoms at the 3 and 5-positions are all susceptible to displacement by various nucleophiles, including amines, thiols, and halides.[1] The N-oxide moiety not only activates the ring towards nucleophilic attack but can also be readily removed at a later synthetic stage, further enhancing the molecular diversity achievable from this starting material.

Reactivity and Regioselectivity

The pyridine ring in this compound is rendered electron-deficient by the inductive and resonance effects of the nitro group and the electronegativity of the nitrogen in the N-oxide. This activates the ring for SNAr reactions. Nucleophilic attack can occur at three positions:

-

C4-Position: The nitro group at the 4-position is a primary site for nucleophilic attack due to its strong electron-withdrawing nature, which highly activates this position.

-

C3/C5-Positions: The bromine atoms at the 3 and 5-positions are also good leaving groups and are susceptible to displacement by a range of nucleophiles.

The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Applications in Drug Discovery

Substituted pyridine-N-oxides and their corresponding deoxygenated derivatives have shown promise in various therapeutic areas. The N-oxide functionality itself can be crucial for biological activity, sometimes enhancing water solubility or modulating membrane permeability.[1] For instance, the related compound 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor, a mechanism relevant for combating bacterial pathogenicity.[1][2] The ability to introduce diverse functional groups onto the this compound core allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

Synthesis of this compound

The starting material is typically synthesized in a two-step process from 3,5-dibromopyridine.[1]

-

N-Oxidation: 3,5-Dibromopyridine is oxidized to 3,5-dibromopyridine-N-oxide.

-

Nitration: The resulting 3,5-dibromopyridine-N-oxide is then nitrated to yield this compound. This nitration is highly regioselective, affording the 4-nitro derivative as the major product.[1]

General Workflow for Synthesis and Substitution

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Protocol 1: Nucleophilic Substitution with Fluoride (Adapted from a similar substrate)

This protocol is adapted from the fluorination of 3-bromo-4-nitropyridine N-oxide and can serve as a starting point for the monosubstitution of this compound.

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMSO, add a solution of TBAF (1.1 eq) in DMSO.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-5-fluoro-4-nitropyridine-n-oxide.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | F⁻ (from TBAF) | 3-Bromo-5-fluoro-4-nitropyridine-n-oxide | ~37% (by analogy) |

Yield is based on the reported fluorination of 3-bromo-4-nitropyridine N-oxide and may vary for the dibromo substrate.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, benzylamine, morpholine)

-

A suitable solvent (e.g., ethanol, DMF, DMSO)

-

A base (e.g., triethylamine, potassium carbonate), if necessary

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent.

-

Add the amine nucleophile (1.1-2.0 eq). If the amine salt is used or if the amine is not basic enough, add a base (1.5-2.5 eq).

-

Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, filter and wash with a cold solvent. Otherwise, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected products from nucleophilic substitution reactions on this compound. Note: Yields are illustrative and will depend on the specific nucleophile and reaction conditions.

| Starting Material | Nucleophile | Expected Product |

| This compound | Fluoride (e.g., TBAF) | 3-Bromo-5-fluoro-4-nitropyridine-n-oxide |

| This compound | Aniline | 3-Anilino-5-bromo-4-nitropyridine-n-oxide |

| This compound | Thiophenol | 3-Bromo-5-(phenylthio)-4-nitropyridine-n-oxide |

Spectroscopic Characterization

1H NMR: The 1H NMR spectrum of the starting material, this compound, is expected to show a single singlet for the two equivalent protons at the C2 and C6 positions, significantly downfield due to the electron-withdrawing environment.[1] Upon monosubstitution at the C3 position, two distinct signals in the aromatic region are expected for the C2 and C6 protons.

13C NMR: The 13C NMR spectrum will show distinct signals for each carbon atom in the pyridine ring. The chemical shifts will be indicative of the electronic environment, with carbons attached to electronegative groups appearing further downfield.

Mass Spectrometry: The mass spectrum of the products will show a molecular ion peak corresponding to the mass of the substituted pyridine-N-oxide. The isotopic pattern of bromine can be a useful diagnostic tool in identifying products that retain a bromine atom.

Conclusion

This compound is a valuable and highly reactive platform for the synthesis of a wide range of substituted pyridines. The protocols and application notes provided herein offer a guide for researchers to explore the utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve desired products in high yields.

References

Application Notes and Protocols: Reaction of 3,5-Dibromo-4-nitropyridine-N-oxide with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine-N-oxide is a highly versatile reagent in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds for drug discovery. The pyridine-N-oxide moiety, in conjunction with a nitro group at the 4-position, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation renders the bromine atoms at the 3 and 5-positions susceptible to displacement by a wide range of nucleophiles, including primary and secondary amines. This reactivity allows for the facile introduction of diverse amino functionalities, leading to the synthesis of a library of substituted aminopyridine derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the aminopyridine core in biologically active molecules. This document provides detailed protocols for the reaction of this compound with amines, based on established procedures for related compounds.

General Reaction Scheme

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient carbon atoms at the 3 and 5-positions of the pyridine ring, leading to the displacement of the bromide leaving groups. Depending on the stoichiometry of the amine used, either mono- or di-substituted products can be obtained.

-

Mono-substitution: When one equivalent of the amine is used, a mixture of the mono-substituted product and unreacted starting material is expected.

-

Di-substitution: The use of an excess of the amine and/or elevated temperatures can drive the reaction to completion, yielding the di-substituted product.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with various amines. The yields are estimates based on similar reactions reported in the literature for related substrates and will vary depending on the specific amine and reaction conditions.

| Amine Nucleophile | Product | Expected Yield (%) |

| Ammonia (aq.) | 3,5-Diamino-4-nitropyridine-N-oxide | 70-85 |

| Methylamine | 3,5-Bis(methylamino)-4-nitropyridine-N-oxide | 65-80 |

| Piperidine | 3,5-Di(piperidin-1-yl)-4-nitropyridine-N-oxide | 75-90 |

| Morpholine | 3,5-Di(morpholin-4-yl)-4-nitropyridine-N-oxide | 70-85 |

Experimental Protocols

Note: The following protocols are adapted from established procedures for the reaction of 3-bromo-4-nitropyridine-N-oxide with amines and are expected to be applicable to the 3,5-dibromo analogue. Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific amines.

Protocol 1: Synthesis of 3,5-Diamino-4-nitropyridine-N-oxide

Materials:

-

This compound

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add an excess of aqueous ammonia (10 mL, 28-30%).

-

The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The solid product is dried under vacuum to afford 3,5-diamino-4-nitropyridine-N-oxide.

Protocol 2: Synthesis of 3,5-Di(secondary-amino)-4-nitropyridine-N-oxides (e.g., Piperidine, Morpholine)

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine) (2.2 equivalents)

-

Ethanol or Dimethylformamide (DMF)

-

Triethylamine (2.5 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or DMF (15 mL).

-

Add the secondary amine (2.2 mmol) and triethylamine (2.5 mmol) to the solution.

-

The reaction mixture is stirred at 60-80 °C for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3,5-di(secondary-amino)-4-nitropyridine-N-oxide.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Caption: Nucleophilic aromatic substitution pathway.

Caption: General experimental workflow diagram.

Synthesis of Aminopyridines from 3,5-Dibromo-4-nitropyridine-n-oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various aminopyridines, valuable building blocks in medicinal chemistry and drug development, using 3,5-Dibromo-4-nitropyridine-n-oxide as a versatile starting material. The protocols outlined below leverage the high reactivity of the starting material towards nucleophilic aromatic substitution, followed by a deoxygenation step to yield the final aminopyridine products.

Introduction

This compound is a key intermediate for the synthesis of a wide array of substituted pyridine compounds. The pyridine ring in this molecule is rendered highly electron-deficient by the strong electron-withdrawing effects of the nitro group and the N-oxide functionality. This electronic characteristic makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the nitro group by various nucleophiles, including primary and secondary amines.[1] The subsequent deoxygenation of the N-oxide group provides a straightforward route to 3,5-dibromo-4-aminopyridine derivatives, which are important scaffolds in the development of novel therapeutic agents.

Synthesis Pathway Overview

The synthesis of aminopyridines from this compound is a two-step process:

-